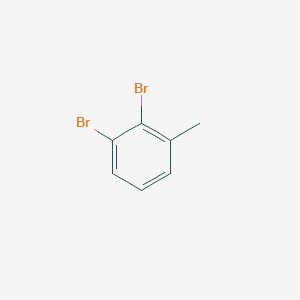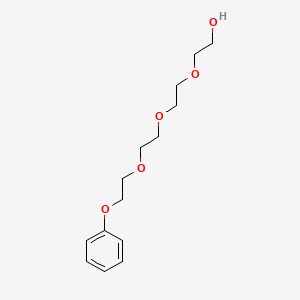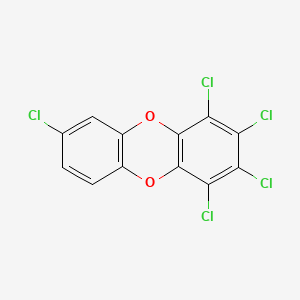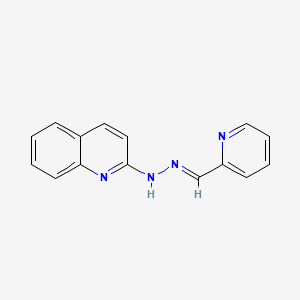
Pyridine-2-carboxaldehyde 2-quinolylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxaldehyde 2-quinolylhydrazone: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a pyridine ring with a quinoline moiety through a hydrazone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone typically involves the condensation reaction between pyridine-2-carboxaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Pyridine-2-carboxaldehyde 2-quinolylhydrazone is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antitumor agent. It has shown promising activity against certain cancer cell lines due to its ability to chelate metal ions and interfere with cellular processes .
Industry: The compound is used in the development of sensors and analytical devices. Its ability to form complexes with metal ions makes it useful in detecting and quantifying metal ions in various samples .
Mécanisme D'action
The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxaldehyde: A precursor in the synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone.
Quinoline-2-carboxaldehyde: Another compound with a quinoline moiety, used in similar coordination chemistry applications.
Pyridine-3-carboxaldehyde and Pyridine-4-carboxaldehyde: Isomers of Pyridine-2-carboxaldehyde with different positional isomerism.
Uniqueness: this compound is unique due to its combined pyridine and quinoline structure, which allows it to form highly stable complexes with metal ions. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components .
Propriétés
Numéro CAS |
7385-99-1 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[(Z)-pyridin-2-ylmethylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11- |
Clé InChI |
RQKUHYQNHJJIFO-BOPFTXTBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C\C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
Key on ui other cas no. |
7385-99-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




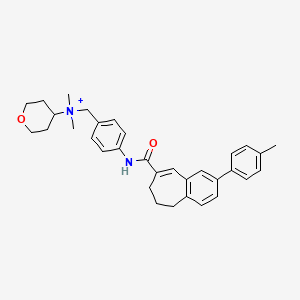
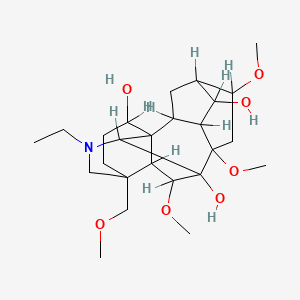
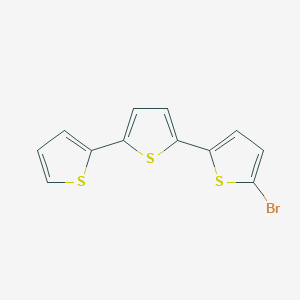



![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)

